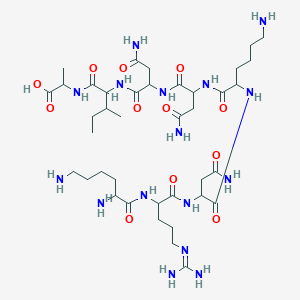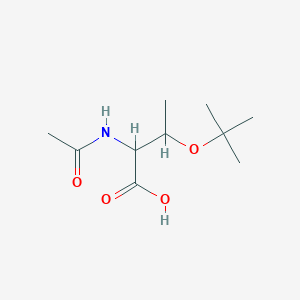
Acetyl-O-tert-butyl-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AC-THR(TBU)-OH: is a synthetic peptide derivative that includes a threonine residue protected by a tert-butyl group. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of AC-THR(TBU)-OH typically involves solid-phase peptide synthesis (SPPS). The threonine residue is protected with a tert-butyl group to prevent unwanted side reactions. The synthesis begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The tert-butyl group is introduced during the synthesis to protect the hydroxyl group of threonine.
Industrial Production Methods: Industrial production of AC-THR(TBU)-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: AC-THR(TBU)-OH can undergo oxidation reactions, particularly at the threonine residue.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The tert-butyl group can be substituted under acidic conditions to yield the free threonine residue.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid (TFA).
Major Products:
Oxidation: Oxidized threonine derivatives.
Reduction: Reduced peptide derivatives.
Substitution: Free threonine residue after removal of the tert-butyl group.
Aplicaciones Científicas De Investigación
Chemistry: AC-THR(TBU)-OH is used in the synthesis of complex peptides and proteins. Its stability makes it a valuable intermediate in peptide synthesis.
Biology: In biological research, AC-THR(TBU)-OH is used to study protein-protein interactions and enzyme-substrate relationships. It serves as a model compound for understanding the behavior of threonine residues in proteins.
Medicine: While not directly used as a drug, AC-THR(TBU)-OH is important in the development of peptide-based therapeutics. It helps in the design and synthesis of peptide drugs.
Industry: In the pharmaceutical industry, AC-THR(TBU)-OH is used in the production of peptide-based drugs and as a research tool for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of AC-THR(TBU)-OH is primarily related to its role in peptide synthesis. The tert-butyl group protects the threonine residue during synthesis, preventing unwanted side reactions. Once the synthesis is complete, the tert-butyl group can be removed under acidic conditions, yielding the free threonine residue. This protection-deprotection strategy is crucial for the successful synthesis of complex peptides.
Comparación Con Compuestos Similares
AC-SER(TBU)-OH: Similar to AC-THR(TBU)-OH but with a serine residue instead of threonine.
AC-THR(AC)-OH: Threonine protected with an acetyl group instead of a tert-butyl group.
AC-THR(BZL)-OH: Threonine protected with a benzyl group.
Uniqueness: AC-THR(TBU)-OH is unique due to the stability provided by the tert-butyl group. This stability is advantageous in peptide synthesis, allowing for the efficient production of complex peptides without unwanted side reactions. The tert-butyl group is also easily removable under acidic conditions, making it a versatile protecting group in peptide chemistry.
Propiedades
IUPAC Name |
2-acetamido-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6(15-10(3,4)5)8(9(13)14)11-7(2)12/h6,8H,1-5H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQQJUFULLOMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methanesulfonato[2-(diamondophosphine) morpholine][2-(2'-methylamino-1,1'-biphenyl)] Palladium (II)](/img/structure/B13399148.png)
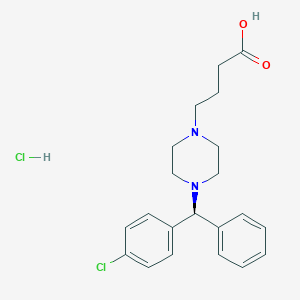
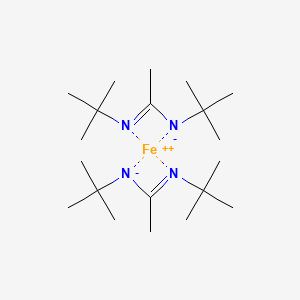

![7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13399170.png)
![2-[4-Hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B13399183.png)
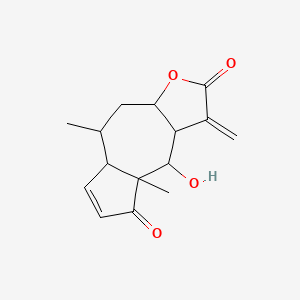
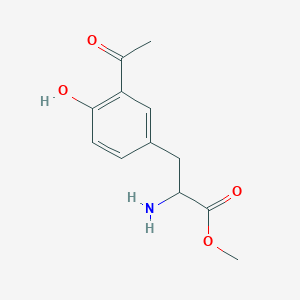
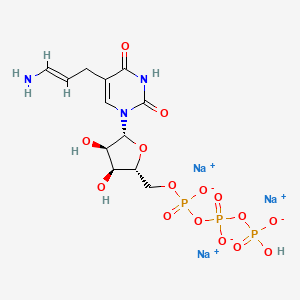
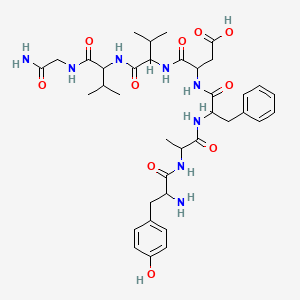
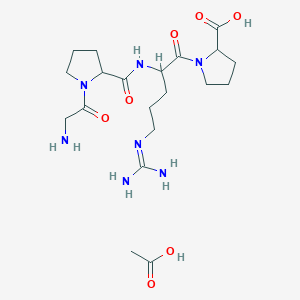
![N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide](/img/structure/B13399219.png)

